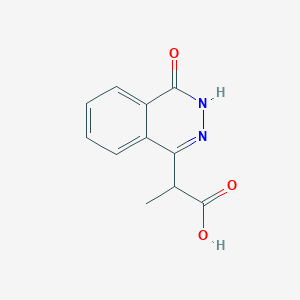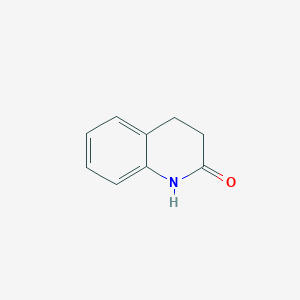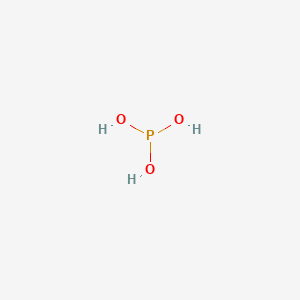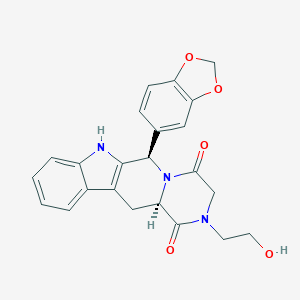
fosfonato de di-terc-butilo
Descripción general
Descripción
Phosphonic acid, bis(1,1-dimethylethyl) ester, also known as Phosphonic acid, bis(1,1-dimethylethyl) ester, is a useful research compound. Its molecular formula is C₈H₁₉O₃P and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphonic acid, bis(1,1-dimethylethyl) ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphonic acid, bis(1,1-dimethylethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, bis(1,1-dimethylethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidante en el tratamiento de aguas residuales industriales
El fosfonato de di-terc-butilo se utiliza en el tratamiento de aguas residuales industriales de procesos petroquímicos . Es una fuente esencial del antioxidante fosfito fenólico sintético (Irgafos P-168), que afecta negativamente al medio ambiente . La eliminación del antioxidante de las aguas residuales mostró porcentajes de recuperación superiores al 91.03% .
Aplicación en matrices de polipropileno
El Irgafos recuperado del tratamiento de aguas residuales se añade a la matriz de polipropileno, mejorando significativamente sus tiempos de oxidación . Esta aplicación ayuda a minimizar la degradación térmica de las matrices de polipropileno .
Uso en la industria farmacéutica
El this compound se utiliza en la síntesis del principio farmacéutico activo tenofovir (PMPA) . Se desarrolló un acceso eficiente y simple al this compound (hidroximetil) cristalino .
Preparación del medicamento para la hepatitis B
El protocolo desarrollado para la preparación de tenofovir también podría aplicarse para la preparación del medicamento para la hepatitis B adefovir . Esto demuestra la versatilidad del this compound en la industria farmacéutica
Mecanismo De Acción
Mode of Action
It is known to be used as a reactant in the synthesis of other compounds, such as di-tert-butyl potassium phosphate and di-tert-butyl (chloromethyl) phosphate .
Biochemical Pathways
Phosphonates in general are known to play a role in various biological processes, including the natural phosphorus cycle and metabolic pathways involving phosphorus .
Pharmacokinetics
Its physical properties such as its liquid form, molecular weight, and density, suggest that it may have certain bioavailability characteristics .
Result of Action
It is known to be used in the synthesis of other compounds, suggesting it may play a role in various chemical reactions .
Action Environment
It is known that the compound is sensitive to air, moisture, and heat .
Análisis Bioquímico
Biochemical Properties
Di-tert-butyl phosphonate plays a role in biochemical reactions, particularly in the synthesis of other compounds. For instance, it has been used as a reactant in the synthesis of di-tert-butyl potassium phosphate and di-tert-butyl (chloromethyl) phosphate
Cellular Effects
Related compounds have been shown to have cytotoxic activity against some tumor cells
Molecular Mechanism
It is known to participate in reactions such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Metabolic Pathways
Phosphorus-containing compounds are known to be involved in a variety of metabolic pathways .
Propiedades
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLOQXLELCEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[P+](=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926944 | |
| Record name | Di-tert-butoxy(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13086-84-5 | |
| Record name | Bis(1,1-dimethylethyl) phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013086845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butoxy(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,1-dimethylethyl) phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes di-tert-butyl phosphonate a valuable building block in pharmaceutical synthesis?
A: Di-tert-butyl phosphonate serves as a versatile precursor for synthesizing phosphonate-containing pharmaceuticals. For instance, it acts as a key intermediate in the production of Tenofovir [], a crucial medication for treating HIV and Hepatitis B. Its utility stems from the ease with which the tert-butyl groups can be removed under acidic conditions, facilitating the introduction of the desired phosphonate functionality into target molecules.
Q2: How do researchers utilize di-tert-butyl phosphonate in material science?
A: Di-tert-butyl phosphonate plays a crucial role in creating novel silica-based hybrid materials []. By incorporating trimethoxysilane-derived oligoarylene-vinylene fluorophores terminated with di-tert-butyl phosphonate, scientists can modify the properties of these materials, influencing their fluorescence and organizational structure. This opens up possibilities for developing advanced materials with applications in areas like sensing and optoelectronics.
Q3: Can di-tert-butyl phosphonate be used to mimic biological molecules?
A: Indeed, researchers have successfully employed di-tert-butyl phosphonate to synthesize triazole phosphohistidine analogues []. These analogues are designed to be compatible with standard Fmoc-solid phase peptide synthesis, making them valuable tools for studying phosphorylation processes in biological systems. This approach provides researchers with a powerful method to investigate the role of histidine phosphorylation in cellular signaling and protein function.
Q4: Are there any advantages to using di-tert-butyl phosphonate over other phosphonate esters in surface modification?
A: Studies have shown that di-tert-butyl phosphonate offers a milder and more controlled approach for surface grafting compared to other phosphonate esters like diethyl phosphonate []. This mild cleavage under specific conditions allows for greater control over the modification process, minimizing unwanted side reactions and preserving the integrity of the underlying material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















